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Compound of Interest |

Compound Name: )
carboxamide

CAS No.: 1360443-21-5

Cat. No.: B1511203

\

2-Chloro-N-methylpyrimidine-5-

L  Get Quote

Executive Summary & Chemical Identity

2-Chloro-N-methylpyrimidine-5-carboxamide (CAS: 1360443-21-5) is a critical heterocyclic
building block used extensively in medicinal chemistry. It serves as an electrophilic scaffold for

the synthesis of kinase inhibitors (e.g., Dasatinib analogs) and other bioactive pyrimidine
derivatives. Its reactivity is defined by the labile C2-chlorine atom (susceptible to SNAr
displacement) and the stable N-methylcarboxamide moiety at the C5 position.

Chemical Identity Table

Parameter

Detail

IUPAC Name

2-Chloro-N-methylpyrimidine-5-carboxamide

CAS Registry Number

1360443-21-5

Molecular Formula CeHeCIN3O

Molecular Weight 171.58 g/mol

SMILES CNC(=0)C1=CN=C(CI)N=C1

Appearance White to off-white solid

Solubility Soluble in DMSO, DMF, Methanol; sparingly

soluble in water
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Synthesis & Experimental Origin

To ensure spectroscopic data integrity, the origin of the sample must be understood. This
compound is typically synthesized via the activation of 2-chloropyrimidine-5-carboxylic acid
followed by amidation.[1] This route minimizes hydrolysis byproducts that can contaminate
spectral baselines.

Validated Synthetic Protocol

» Activation: 2-Chloropyrimidine-5-carboxylic acid is converted to the acid chloride using oxalyl
chloride (COCI)z2 and catalytic DMF in dichloromethane (DCM).

o Amidation: The acid chloride is reacted with methylamine (in THF or aqueous solution) at low
temperature (0°C) to prevent displacement of the C2-chloride.

Reaction Pathway Diagram

Methylamine (THF)
0°C

Acid Chloride 2-Chloro-N-methyl
Intermediate rimidine-5-carboxamide
/' py

Oxalyl Chloride / DMF 2-Chloropyrimidine-
DCM, 0°C to RT 5-carboxylic acid

Click to download full resolution via product page

Caption: Two-step synthesis via acid chloride activation to ensure regioselectivity at the C5
position.

Spectroscopic Analysis

The following data represents the standard spectroscopic profile for high-purity (>98%)
samples.

A. Mass Spectrometry (MS)

The mass spectrum is dominated by the characteristic chlorine isotope pattern.
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o Relative ]
lonization Mode m/z (Observed) Assignment
Abundance
ESI+ (Positive) 172.0 100% [M+H]* (3>Cl isotope)
174.0 ~33% [M+H]* (37Cl isotope)
[M+H+CHsCN]*

213.0 <5% ]
(Adduct if ACN used)

Diagnostic Insight: The 3:1 intensity ratio between m/z 172 and 174 is the primary confirmation
of the monochlorinated pyrimidine core. Loss of the chlorine atom (m/z ~136) is rarely
observed in soft ionization (ESI) but may appear in EI-MS.

B. Nuclear Magnetic Resonance (*H NMR)

Solvent: DMSO-ds (Reference: 2.50 ppm)

The symmetry of the pyrimidine ring (assuming rapid rotation of the amide bond) simplifies the
aromatic region.

. . . Coupling (J )
Shift (6 ppm) Multiplicity Integration Hz) Assignment
z
. H4, H6
9.10-9.15 Singlet (s) 2H - o )
(Pyrimidine Ring)

8.75-8.85 Broad (br q) 1H J=45Hz NH (Amide)

2.80 - 2.85 Doublet (d) 3H J=45Hz CHs (N-Methyl)

Structural Logic:

e H4/H6 (9.1 ppm): These protons are highly deshielded due to the electron-deficient nature of
the pyrimidine ring and the electron-withdrawing effect of the C5-carbonyl and C2-chlorine.
They typically appear as a singlet because they are chemically equivalent.

o Amide Coupling: The N-methyl group appears as a doublet due to coupling with the adjacent
NH proton. If D20 exchange is performed, the NH signal disappears, and the methyl doublet
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collapses to a singlet.

C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance)

Wavenumber (cm~?) Vibration Mode Functional Group

3280 - 3320 Stretching (v) N-H (Secondary Amide)

3050 - 3100 Stretching (v) C-H (Aromatic/Heteroaromatic)
1645 - 1665 Stretching (v) C=0 (Amide | band)

1540 - 1560 Bending () N-H (Amide 1l band)

740 - 760 Stretching (v) C-CI (Aryl Chloride)

Quality Control & Impurity Profiling

When analyzing this compound, researchers must be vigilant for common synthetic impurities.

HPLC Method Parameters

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 um).
» Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

e Detection: UV at 254 nm (Pyrimidine absorption).

Impurity Identification Table
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Relative Retention Time

Potential Impurit Origin
(RRT) purity 9

. L Hydrolysis of C2-CI (Storage
0.85 2-Hydroxypyrimidine derivative )
artifact)

2-Chloropyrimidine-5- ) )
0.90 ) ) Unreacted starting material
carboxylic acid

1.00 Target Compound
1.20 Bis-amide dimer Over-reaction (rare)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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